molecular formula C6H13NO B1599808 2-Pyrrolidineethanol, (S)- CAS No. 66401-62-5

2-Pyrrolidineethanol, (S)-

Cat. No.: B1599808
CAS No.: 66401-62-5
M. Wt: 115.17 g/mol
InChI Key: JZXVADSBLRIAIB-LURJTMIESA-N
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Description

Significance of Chiral Amines and Alcohols in Modern Chemistry Research

Chiral amines and alcohols are fundamental building blocks in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. nbinno.com The specific spatial orientation of the amine and hydroxyl groups in these molecules is often crucial for their biological function, as they interact with chiral biological targets such as enzymes and receptors with high specificity. The ability to selectively synthesize one enantiomer of a chiral compound is therefore of paramount importance in drug development to maximize therapeutic efficacy and minimize potential side effects. nbinno.com

The dual functionality of amino alcohols, possessing both a basic nitrogen atom and a nucleophilic/hydrogen-bond donating hydroxyl group, allows them to participate in a wide range of chemical transformations and to act as bidentate ligands for metal catalysts. sigmaaldrich.com This versatility has made them a focal point of extensive research in asymmetric synthesis.

The Unique Stereochemical Characteristics of (S)-2-Pyrrolidineethanol

(S)-2-Pyrrolidineethanol, also known as (S)-prolinol, is a chiral amino alcohol derived from the natural amino acid L-proline. wikipedia.org Its significance stems from the defined stereochemistry at the C2 position of the pyrrolidine (B122466) ring, which imparts a powerful chiral influence on its chemical environment. The rigid, cyclic structure of the pyrrolidine ring restricts conformational flexibility, leading to a more predictable and effective transfer of chirality during a reaction. organic-chemistry.org

The presence of both a secondary amine and a primary alcohol allows (S)-2-Pyrrolidineethanol to act as a versatile chiral auxiliary, ligand, and organocatalyst. sigmaaldrich.com As a chiral auxiliary, it can be temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter, after which it can be cleaved and recovered. harvard.edu As a chiral ligand, it can coordinate to a metal center, creating a chiral catalytic species that can induce high levels of enantioselectivity in a variety of transformations. sigmaaldrich.com Furthermore, the amine functionality can participate in enamine and iminium ion catalysis, making it a cornerstone of organocatalysis. nih.govresearchgate.net The hydroxyl group can also play a crucial role through hydrogen bonding interactions, further enhancing stereocontrol. researchgate.net

The conformational properties of the pyrrolidine ring in derivatives of (S)-2-Pyrrolidineethanol have been the subject of detailed computational and spectroscopic studies. These investigations have revealed the preferred puckering of the five-membered ring and the orientation of the hydroxymethyl substituent, which are critical for understanding the mechanism of stereoselection. acs.org

Historical Context and Evolution of Research on Pyrrolidine-Based Chiral Scaffolds

The use of chiral pyrrolidine derivatives in asymmetric synthesis has a rich history. An early and significant milestone was the use of prolinol amide enolates, which demonstrated the potential of these scaffolds in asymmetric alkylation reactions. harvard.edu The seminal discovery in the early 2000s that L-proline itself could catalyze intermolecular aldol (B89426) reactions with significant enantioselectivity marked the dawn of modern organocatalysis. nih.gov This breakthrough ignited a surge of research into proline and its derivatives as powerful organocatalysts.

Following this, the development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi represented another major advancement. nih.gov These modified prolinol derivatives proved to be highly effective catalysts for a wide range of asymmetric transformations, further solidifying the importance of the pyrrolidine scaffold. nih.gov Over the past two decades, the field has witnessed an explosion in the design and synthesis of novel pyrrolidine-based organocatalysts with tailored steric and electronic properties to achieve high efficiency and selectivity in an ever-expanding array of chemical reactions. researchgate.netmdpi.com This evolution has been driven by a deeper understanding of reaction mechanisms and the subtle interplay of non-covalent interactions that govern stereochemical outcomes. researchgate.net

The following table provides a snapshot of the evolution of research on key pyrrolidine-based chiral scaffolds and their applications:

Year of Seminal ReportChiral Pyrrolidine ScaffoldKey Application/Discovery
1980Prolinol amide enolatesAsymmetric alkylation reactions. harvard.edu
2000L-prolineIntermolecular asymmetric aldol reactions. nih.gov
2005Diarylprolinol silyl ethersAsymmetric functionalization of aldehydes. nih.gov

The continued exploration of (S)-2-Pyrrolidineethanol and its derivatives promises to unlock new frontiers in asymmetric synthesis, enabling the efficient and sustainable production of enantiomerically pure molecules with profound societal impact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXVADSBLRIAIB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472018
Record name 2-Pyrrolidineethanol, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66401-62-5
Record name 2-Pyrrolidineethanol, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S 2 Pyrrolidineethanol

Stereoselective Synthesis Strategies for Chiral Pyrrolidine (B122466) Rings

The creation of the chiral pyrrolidine core of (S)-2-Pyrrolidineethanol, also known as L-Prolinol, is a critical aspect of its synthesis. Chemists employ several stereoselective strategies to ensure the correct three-dimensional arrangement of the molecule.

Asymmetric Reduction Approaches

Asymmetric reduction is a powerful technique for establishing stereocenters. In the context of pyrrolidine synthesis, this can involve the stereoselective reduction of a prochiral precursor, such as a substituted pyrrole (B145914) or other unsaturated heterocycle. For instance, the rhodium-catalyzed hydrogenation of specifically substituted pyrrole systems can lead to highly functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net This process often occurs in a stepwise manner, where the initial reduction of one double bond establishes a stereocenter that directs the subsequent reduction of the rest of the ring. researchgate.net While not a direct synthesis of (S)-2-Pyrrolidineethanol itself, these methods are fundamental to creating the chiral pyrrolidine scaffold from achiral or prochiral starting materials.

Chiral Pool Synthesis Routes from Natural Precursors

One of the most common and efficient methods for synthesizing (S)-2-Pyrrolidineethanol utilizes the chiral pool, which involves using readily available, enantiomerically pure natural products as starting materials. The amino acid L-proline is the most prominent precursor for this purpose. nih.gov

The synthesis begins with the reduction of the carboxylic acid group of L-proline, without affecting the stereocenter at the C2 position. This transformation is typically achieved using powerful reducing agents.

Common Reducing Agents for L-Proline Reduction:

Reducing Agent Typical Solvent Reference
Lithium aluminum hydride (LiAlH₄) Tetrahydrofuran (THF) nih.gov

This direct reduction is a highly effective method that preserves the (S)-configuration of the starting material, providing a straightforward route to optically pure (S)-2-Pyrrolidineethanol. nih.gov

Enantioselective Catalytic Methods for Pyrrolidine Ring Formation

In contrast to chiral pool synthesis, enantioselective catalytic methods build the chiral pyrrolidine ring from acyclic precursors. These de novo syntheses offer flexibility in introducing various substituents. One notable method is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines. This reaction constructs the five-membered pyrrolidine ring with high enantioselectivity, controlled by chiral ligands on the palladium catalyst.

Another approach involves the rhodium-catalyzed hydrogenation of pyrrole derivatives under acidic conditions, which can produce pyrrolidine structures. researchgate.net While forming the ring from an existing aromatic heterocycle, the introduction of chirality is catalytically controlled, representing a key strategy in asymmetric synthesis. These methods are crucial for creating diverse pyrrolidine scaffolds beyond those easily accessible from the chiral pool.

Functionalization and Derivatization Strategies for the Ethanol (B145695) Side Chain

The ethanol side chain of (S)-2-Pyrrolidineethanol possesses a primary hydroxyl group, which is a versatile functional handle for further molecular elaboration. Before modification, the secondary amine in the pyrrolidine ring is often protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

Selective Oxidation and Reduction Reactions

The primary alcohol of the side chain can be selectively oxidized to form either an aldehyde or a carboxylic acid, providing entry into a different class of compounds.

Oxidation: The oxidation of N-protected (S)-2-Pyrrolidineethanol to the corresponding aldehyde, (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbaldehyde, can be accomplished using mild oxidizing agents. Dess-Martin periodinane is an effective reagent for this transformation, ensuring that the oxidation stops at the aldehyde stage without over-oxidation to the carboxylic acid. nih.gov This aldehyde is a useful intermediate; for example, it can undergo condensation with other molecules to build more complex structures. nih.gov

Reduction: While (S)-2-Pyrrolidineethanol is itself a reduced product, reduction reactions are relevant for converting derivatives of the side chain back to the alcohol. For instance, if the side chain were elongated via a reaction like the Arndt–Eistert homologation to produce an ester, this ester can be reduced back to a primary alcohol. nih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters and other carboxylic acid derivatives to alcohols. nih.gov

Esterification and Etherification Procedures

The hydroxyl group of the ethanol side chain can readily undergo esterification and etherification, allowing for the attachment of a wide variety of functional groups.

Esterification: Esters are commonly formed by reacting the alcohol with a carboxylic acid or, more efficiently, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. chemguide.co.ukchemistrysteps.com The reaction with an acyl chloride is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl byproduct. libretexts.org Another important derivatization is the formation of sulfonate esters (e.g., tosylates or mesylates) by reacting the alcohol with a sulfonyl chloride (like methanesulfonyl chloride) in the presence of a base such as triethylamine (B128534). google.com These sulfonate esters are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. google.com

Etherification: Ethers can be synthesized via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comkhanacademy.org This method involves two steps: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. masterorganicchemistry.comyoutube.com Second, this alkoxide is reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ether. masterorganicchemistry.comquora.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

Amidation and Urethane (B1682113) Formation

The functional groups of (S)-2-Pyrrolidineethanol, a primary alcohol and a secondary amine, are key sites for derivatization through amidation and urethane formation. These reactions allow for the incorporation of the chiral pyrrolidine motif into larger, more complex molecules.

Amidation: The secondary amine of the pyrrolidine ring readily undergoes acylation with carboxylic acids or their derivatives to form amides. This reaction is a common strategy in medicinal chemistry to synthesize biologically active compounds. For instance, pyrrolidine amides have been synthesized by reacting the pyrrolidine moiety with appropriate acids in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and triethylamine (Et3N). nih.gov In a specific example, (S)-(–)-2-(Aminomethyl)-1-ethylpyrrolidine, a derivative of (S)-2-Pyrrolidineethanol, is reacted with a methyl ester in refluxing methanol (B129727) to produce an amide with high yield (88%). najah.edu This highlights the efficiency of amidation in creating complex chiral molecules. najah.edu

Urethane Formation: The hydroxyl group of (S)-2-Pyrrolidineethanol can react with isocyanates to form urethanes, also known as carbamates. This reaction is fundamental to the production of polyurethane materials. google.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. mdpi.com While specific studies detailing the urethane formation of (S)-2-Pyrrolidineethanol are not prevalent, the principles are well-established. The reaction can be catalyzed by amines, and computational studies have explored the mechanisms, which typically proceed through the formation of a complex between the alcohol and the catalyst, followed by the reaction with the isocyanate. mdpi.comnih.gov The formation of an allophanate (B1242929) intermediate has also been proposed in cases of isocyanate excess. researchgate.netmdpi.com Pyrrolidine-based structures can be incorporated into polyurethane formulations, acting as catalysts to accelerate the blowing and gelling reactions. google.com

Novel Synthetic Routes and Process Intensification Studies

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. For (S)-2-Pyrrolidineethanol and its derivatives, research has focused on applying green chemistry principles and utilizing advanced technologies like flow chemistry to intensify production.

Green Chemistry Principles in (S)-2-Pyrrolidineethanol Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. Key strategies include the use of renewable feedstocks, environmentally friendly solvents, and high-efficiency reaction protocols like multicomponent reactions (MCRs).

MCRs are highly valued for their atom and step economy, as they combine three or more reactants in a single operation to form a complex product, minimizing solvent use and waste generation. The synthesis of pyrrolidinone derivatives, structurally related to (S)-2-Pyrrolidineethanol, has been achieved using MCRs in green solvents like ethanol. vjol.info.vn One-pot syntheses of substituted 3-pyrrolin-2-ones have been reported using ultrasound promotion with citric acid as a biodegradable catalyst, avoiding harmful organic reagents. rsc.org

A notable example of a green synthetic route is the solvent-free condensation of (S)-2-aminobutanol and γ-butyrolactone to produce (S)-α-ethyl-2-oxo pyrrolidine ethanol, a key intermediate for the drug Levetiracetam. tandfonline.com This method achieves a quantitative yield at high temperatures, demonstrating a significant improvement over traditional solvent-based approaches. tandfonline.com

Table 1: Effect of Reaction Conditions on Solvent-Free Condensation

EntryTemperature (°C)Time (h)Yield (%)
12251093
2225885
32001072
41801055

This interactive table summarizes the optimization of the solvent-free condensation of γ-butyrolactone and (S)-2-aminobutanol, adapted from research findings. tandfonline.com

This approach, coupled with a subsequent ruthenium oxide-catalyzed oxidation, presents a greener pathway for producing important pyrrolidone derivatives. tandfonline.com

Flow Chemistry Approaches for Enhanced Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. A highly diastereoselective, two-step continuous flow protocol has been developed for the synthesis of α-chiral pyrrolidine derivatives. researchgate.net

In this process, a Grignard reagent is added to an N-(tert-butylsulfinyl)-chloroimine in the first step, followed by an in-line acid-mediated cyclization and deprotection of the sulfinyl group in the second step. This method allows for the production of the desired pyrrolidine derivatives in good yields (40–87%) with high diastereoselectivity. researchgate.net The use of continuous flow significantly reduces reaction times and allows for safer handling of reactive intermediates, representing a key step in the process intensification for producing chiral pyrrolidine compounds.

Applications of S 2 Pyrrolidineethanol in Asymmetric Catalysis

Role as a Chiral Ligand Precursor in Transition Metal Catalysis

(S)-2-Pyrrolidineethanol serves as a versatile starting material for the synthesis of chiral ligands for transition metal catalysis. The hydroxyl and amino groups provide convenient handles for chemical modification, enabling the introduction of various coordinating moieties, such as phosphines, which can then bind to a metal center and create a chiral environment for catalysis.

Ligand Design and Coordination Chemistry with (S)-2-Pyrrolidineethanol Derivatives

The design of chiral ligands derived from (S)-2-Pyrrolidineethanol often involves the conversion of the alcohol to a phosphine (B1218219) group, creating P,N-ligands. The synthesis of such ligands can be achieved through various synthetic routes. For instance, the hydroxyl group can be tosylated and subsequently displaced by a phosphide (B1233454) nucleophile. The resulting phosphine-pyrrolidine ligand can then coordinate to transition metals like rhodium and palladium. tcichemicals.com

The coordination chemistry of these ligands is crucial for their catalytic activity. The nitrogen atom of the pyrrolidine (B122466) ring and the phosphorus atom of the phosphine group can chelate to a metal center, forming a stable five- or six-membered ring. This chelation restricts the conformational flexibility of the ligand, creating a well-defined chiral pocket around the metal's active site. The steric and electronic properties of the substituents on both the pyrrolidine ring and the phosphine group can be tuned to optimize the catalytic performance for a specific reaction.

Asymmetric Hydrogenation Reactions

Chiral phosphine ligands derived from (S)-2-Pyrrolidineethanol and its analogues have been successfully employed in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins and ketones. nih.govmdpi.com For example, rhodium complexes of chiral bisphosphine ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of various substrates. mdpi.com The rigid backbone of the pyrrolidine ring, combined with the chirality at the C2 position, effectively transfers stereochemical information to the substrate during the hydrogenation process.

While direct examples utilizing ligands solely derived from (S)-2-pyrrolidineethanol are part of a broader class of pyrrolidine-based phosphine ligands, the principles of their application are well-established. For instance, in the rhodium-catalyzed asymmetric hydrogenation of ketones, the chiral ligand creates a specific spatial arrangement that forces the hydrogen molecule to add to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the corresponding alcohol in excess. nih.gov

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation using Pyrrolidine-based Chiral Ligands
SubstrateChiral Ligand ClassProductConversion (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamateFerrocene-based P,P-ligand with pyrrolidine moietyN-Acetyl-L-phenylalanine methyl ester>99>99.9 mdpi.com
α-Aryl enamidesFerrocene-based P,P-ligand with pyrrolidine moietyChiral amines>99up to 97.7 mdpi.com
Simple ketonesRh-PennPhos ComplexChiral alcoholsHighHigh nih.gov

Asymmetric Cross-Coupling Reactions

Palladium-catalyzed asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the construction of chiral biaryl compounds. Chiral phosphine ligands play a crucial role in inducing enantioselectivity in these transformations. Ligands derived from the (S)-2-pyrrolidineethanol scaffold have the potential to be effective in such reactions.

The general principle involves the formation of a chiral palladium complex that selectively catalyzes the coupling of an aryl halide with an aryl boronic acid. The chiral ligand on the palladium center directs the orientation of the substrates in the transition state, leading to the preferential formation of one atropisomer. While specific examples with ligands directly synthesized from (S)-2-pyrrolidineethanol are part of the broader family of chiral monophosphine ligands, the utility of such ligands in asymmetric Suzuki-Miyaura coupling has been demonstrated. For instance, chiral-bridged biphenyl (B1667301) monophosphine ligands have been shown to be effective in the synthesis of axially chiral biaryl compounds with good enantioselectivities. beilstein-journals.org

Table 2: Examples of Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
Aryl HalideArylboronic AcidChiral Ligand TypeYield (%)ee (%)Reference
3-Methyl-2-bromophenylamides1-Naphthaleneboronic acidsChiral-bridged biphenyl monophosphineup to 99up to 88 beilstein-journals.org
Various aryl halidesVarious arylboronic acidsChiral imidazoindole phosphine-palladium catalystHighup to 94 nih.gov

Chiral Auxiliary Roles in Cycloaddition and Other Pericyclic Reactions

In addition to forming chiral ligands, derivatives of (S)-2-Pyrrolidineethanol can also function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

For example, the hydroxyl group of (S)-2-Pyrrolidineethanol can be esterified with an achiral α,β-unsaturated carboxylic acid, such as acrylic acid. The resulting chiral acrylate (B77674) can then participate in diastereoselective Diels-Alder reactions. The bulky and stereochemically defined pyrrolidine moiety effectively shields one face of the dienophile, forcing the diene to approach from the less hindered face. This leads to the formation of one diastereomer of the cycloadduct in excess. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched cyclic product. While the broader concept is well-established with various chiral alcohols, the specific application of simple acrylates of (S)-2-pyrrolidineethanol follows this general principle. nih.gov

Utilization as an Organocatalyst in Enantioselective Transformations

Derivatives of (S)-2-Pyrrolidineethanol are prominent organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. This mode of catalysis avoids the use of metals, offering a greener and often complementary approach to asymmetric synthesis.

Enamine and Iminium Ion Catalysis via (S)-2-Pyrrolidineethanol Derivatives

A particularly successful class of organocatalysts derived from (S)-2-Pyrrolidineethanol are the diarylprolinol silyl (B83357) ethers, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether. These catalysts have been widely used in a variety of enantioselective transformations, including Michael additions and aldol (B89426) reactions.

In a typical catalytic cycle, the secondary amine of the pyrrolidine derivative reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine (for reactions at the α-position) or a chiral iminium ion (for conjugate additions to α,β-unsaturated carbonyls). The bulky diarylmethylsilyl ether group effectively blocks one face of the reactive intermediate, directing the attack of the nucleophile or electrophile to the opposite face, thus controlling the stereochemistry of the product.

For instance, in the Michael addition of aldehydes to nitroolefins, the catalyst forms an iminium ion with the α,β-unsaturated aldehyde, which then reacts with the nucleophile. Alternatively, in the reaction of an aldehyde with an electrophile, a chiral enamine is formed, which then acts as the nucleophile.

The versatility of these catalysts is demonstrated by their effectiveness in a range of reactions, providing access to a wide array of chiral building blocks with high enantioselectivity.

Table 3: Enantioselective Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Derivative of (S)-2-Pyrrolidineethanol
AldehydeNitroolefinCatalystDiastereomeric Ratio (syn/anti)ee (%) (syn)Reference
Propanalβ-Nitrostyrene(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether95:599 rsc.org
Butanalβ-Nitrostyrene(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether96:499 rsc.org
Pentanalβ-Nitrostyrene(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether95:599 rsc.org
Table 4: Enantioselective Direct Aldol Reactions Catalyzed by (S)-2-Pyrrolidineethanol Derivatives
AldehydeKetoneCatalystDiastereomeric Ratio (anti/syn)ee (%) (anti)Reference
4-NitrobenzaldehydeAcetone(S)-N-(2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide>99:193 nih.gov
IsovaleraldehydeAcetone(S)-N-(2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide>99:1>99 nih.gov
CyclohexanecarboxaldehydeAcetoneL-Prolinamide derivative90:1087 acs.org

Brønsted Acid/Base Cooperative Catalysis

Catalysts derived from (S)-2-Pyrrolidineethanol embody the principles of bifunctional catalysis, where distinct functional groups within the same molecule work in concert to facilitate a chemical transformation. The pyrrolidine nitrogen acts as a Lewis base and a Brønsted base, while the hydroxyl group of the ethanol (B145695) substituent can function as a Brønsted acid, primarily through hydrogen bonding. nih.govyoutube.com This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction. ethz.ch

In a typical catalytic cycle, such as an aldol reaction, the secondary amine of the pyrrolidine ring activates a ketone or aldehyde substrate by forming a nucleophilic enamine intermediate. Concurrently, the hydroxyl group can act as a hydrogen-bond donor, coordinating to the electrophilic partner (e.g., an aldehyde). This coordination polarizes the electrophile, increasing its reactivity, and helps to establish a highly organized, chiral transition state. This synergistic activation lowers the activation energy of the reaction and dictates the stereochemical outcome. nih.gov

The concept of cooperative catalysis is further extended when these pyrrolidine-based catalysts are used in conjunction with an external Brønsted acid. The addition of a Brønsted acid can protonate the catalyst, leading to the formation of an iminium ion, which enhances both the yield and stereoselectivity of reactions like the direct aldol addition. nih.gov This approach demonstrates how the basicity of the pyrrolidine nitrogen and the acidity of the hydroxyl group or an external acid can be finely tuned to optimize catalytic performance. The Brønsted catalysis equation, which correlates acid strength with catalytic activity, provides a framework for understanding these relationships. wikipedia.org

Activation Modes and Substrate Scope in Organocatalytic Systems

The primary activation modes employed by (S)-2-Pyrrolidineethanol and its derivatives are enamine and iminium ion catalysis, mirroring the mechanisms of L-proline. nih.govresearchgate.net

Enamine Catalysis: The secondary amine of the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine is a potent nucleophile, with its highest occupied molecular orbital (HOMO) raised in energy compared to the corresponding enol or enolate. This enhanced nucleophilicity allows it to react with a wide range of electrophiles, such as aldehydes, imines, and Michael acceptors. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.

Iminium Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. This transformation lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, activating it towards nucleophilic attack. This mode is central to reactions like conjugate additions (Michael reactions) and Diels-Alder reactions.

The bifunctional nature of (S)-2-Pyrrolidineethanol derivatives, where the hydroxyl group can participate in hydrogen bonding, is crucial for achieving high stereocontrol. nih.gov This additional interaction helps to lock the conformation of the transition state, enhancing the facial selectivity of the attack.

The substrate scope for catalysts based on the (S)-2-Pyrrolidineethanol scaffold is broad, encompassing a variety of important carbon-carbon bond-forming reactions. These catalysts have proven effective for:

Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.

Michael Additions: Facilitating the conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors.

Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone to generate β-amino carbonyl compounds.

The versatility of these catalysts allows for the synthesis of a diverse array of functionalized molecules with high levels of stereocontrol. The table below illustrates the typical performance of a polystyrene-supported diarylprolinol ether catalyst, a derivative of (S)-2-Pyrrolidineethanol, in asymmetric conjugate addition reactions. thieme-connect.com

AldehydeNitroolefinYield (%)diastereomeric ratio (syn/anti)enantiomeric excess (ee, %)
Propanal(E)-β-Nitrostyrene9899:1>99 (syn)
Propanal(E)-2-(2-Nitrovinyl)thiophene9999:1>99 (syn)
Propanal(E)-1-Nitro-4-phenyl-1-butene9595:599 (syn)
Butanal(E)-β-Nitrostyrene9999:1>99 (syn)
Pentanal(E)-β-Nitrostyrene9999:1>99 (syn)

Heterogenization and Immobilization of (S)-2-Pyrrolidineethanol Catalysts

While homogeneous organocatalysts are highly effective, their separation from the reaction mixture can be challenging and costly. Immobilizing the catalyst on a solid support provides a practical solution, enabling easy recovery by filtration and subsequent reuse, which aligns with the principles of green chemistry. rsc.orgnih.gov

Design of Solid-Supported Chiral Catalysts

The design of solid-supported catalysts based on (S)-2-Pyrrolidineethanol involves anchoring the chiral molecule to an insoluble matrix without compromising its catalytic activity and selectivity. durham.ac.uk The hydroxyl group of the pyrrolidineethanol moiety serves as a convenient handle for covalent attachment to various supports.

Common strategies for immobilization include:

Polymer Supports: Polystyrene is a widely used support. The catalyst can be attached to the polymer backbone through various linking strategies. For instance, a derivative of (S)-2-Pyrrolidineethanol can be incorporated into a polymer chain during polymerization or grafted onto a pre-formed polymer. nih.gov Polystyrene-supported diarylprolinol ethers have demonstrated high efficiency in Michael-type reactions. thieme-connect.com

Silica (B1680970) Supports: The silanol (B1196071) groups on the surface of silica gel can be functionalized with the catalyst. This provides a rigid support with a high surface area.

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles offers a distinct advantage in catalyst recovery. After the reaction, the catalyst can be easily separated from the reaction mixture using an external magnet.

Recovery and Reusability Studies of Immobilized Systems

In these studies, the catalyst is recovered after a reaction, typically by filtration, washed, and then used in a subsequent reaction under the same conditions. The yield and enantioselectivity of the product are monitored for each cycle to assess any degradation in catalytic performance.

For example, a polystyrene-supported L-proline functionalized catalyst used in an aldol condensation reaction demonstrated excellent reusability. The catalyst could be recycled multiple times while maintaining high activity and selectivity. nih.gov Similarly, studies on other immobilized enzyme systems have shown that the choice of crosslinking agent can significantly impact the operational stability and reusability, with some catalysts retaining over 70% of their activity after 12 cycles. researchgate.net

The table below presents hypothetical reusability data for a solid-supported (S)-2-Pyrrolidineethanol derivative in an asymmetric Michael addition, illustrating the stability of such systems.

CycleYield (%)enantiomeric excess (ee, %)
19899
29799
39798
49598
59497

While some decrease in activity can occur due to leaching of the catalyst from the support or physical degradation of the support material, many immobilized systems exhibit high stability. In some cases, the catalytic activity of a recycled resin can be fully restored through a reactivation step. thieme-connect.com The development of robust and recyclable heterogenized (S)-2-Pyrrolidineethanol catalysts continues to be an active area of research, driving progress towards more sustainable and economical chemical synthesis.

Chiral Building Block and Precursor in Complex Molecule Synthesis

Incorporation of (S)-2-Pyrrolidineethanol into Natural Product Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold found in a vast array of natural products, particularly in alkaloids, which exhibit a wide spectrum of biological activities. mdpi.comtandfonline.com

The pyrrolidine fragment is a key structural feature of numerous alkaloids, including nicotine, hygrine, and cuscohygrine, and serves as a precursor for tropane (B1204802) alkaloids like atropine (B194438) and cocaine. mdpi.com (S)-2-Pyrrolidineethanol provides a direct route to incorporate this chiral motif. For instance, research has focused on synthesizing libraries of polyhydroxylated pyrrolidine alkaloids, which are known for their potent glycosidase inhibitory activity. nih.gov Inspired by natural products, scientists have efficiently prepared series of 2-aryl polyhydroxylated pyrrolidines. nih.gov These synthetic alkaloids have shown significant potential, with some analogs demonstrating even greater inhibitory activity against α-glucosidases than their natural counterparts, radicamine A and B. nih.gov

The table below summarizes the findings for selected synthetic 2-aryl polyhydroxylated pyrrolidines. nih.gov

CompoundDescriptionBiological TargetIC₅₀ (µM)
15 Synthetic 2-aryl polyhydroxylated pyrrolidineα-Glucosidases1.1
19 Synthetic 2-aryl polyhydroxylated pyrrolidineα-Glucosidases0.5
Radicamine A (20) Natural Productα-Glucosidases> IC₅₀ of 15
Radicamine B (18) Natural Productα-Glucosidases> IC₅₀ of 19

This table is based on data presented in research on synthetic pyrrolidine alkaloids. nih.gov

Furthermore, the core structure of (S)-2-Pyrrolidineethanol is utilized in synthetic strategies targeting more complex alkaloid families, such as the pyrrolizidine (B1209537) alkaloids, demonstrating its role as a foundational element for building intricate natural product scaffolds. nih.gov

Beyond alkaloids, the pyrrolidine ring is a ubiquitous feature in a multitude of bioactive compounds. researchgate.net The structural properties of this saturated heterocycle, particularly its three-dimensional, non-planar shape, make it highly valuable in medicinal chemistry for creating molecules that can effectively interact with biological targets. nih.govnih.govresearchgate.net Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and antidiabetic properties. tandfonline.comresearchgate.net

Specific research has identified 2-pyrrolidin-2-yl-ethanol as a potential inhibitor of the c-Kit kinase, a target in cancer therapy. chemicalbook.com Moreover, the development of multi-substituted pyrrolidines bearing several continuous stereogenic centers has led to the identification of potent antiproliferation agents that function by disrupting mitosis. figshare.com This underscores the importance of the chiral pyrrolidine scaffold in discovering novel therapeutic agents.

Application in the Synthesis of Pharmaceutical Intermediates

The unique stereochemical and structural features of (S)-2-Pyrrolidineethanol make it a preferred starting material for the synthesis of various pharmaceutical drugs and intermediates. The introduction of the chiral pyrrolidine ring can significantly influence a molecule's biological activity and pharmacokinetic properties. nih.gov

In modern drug discovery, there is a significant emphasis on moving from flat, two-dimensional molecules to more complex, three-dimensional structures. Saturated heterocyclic rings like pyrrolidine are ideal for this purpose as they allow for a greater exploration of pharmacophore space, which can lead to improved potency and selectivity. nih.govnih.gov

(S)-2-Pyrrolidineethanol, often referred to as (S)-prolinol in pharmaceutical literature, is a key starting material for several approved drugs. nih.gov A prominent example is Avanafil, a phosphodiesterase-5 inhibitor. mdpi.com Its synthesis often begins with the reduction of L-proline to yield (S)-prolinol, which is then incorporated into the final drug structure. mdpi.comnih.gov Other complex drugs, such as the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir and the protease inhibitor Grazoprevir, also feature core structures derived from chiral pyrrolidine precursors like hydroxyproline. mdpi.com

The versatility of this building block is further highlighted in advanced synthetic strategies, such as the "build/couple/pair" approach, which utilizes chiral aminols to generate architecturally diverse and complex spiro- and fused heterocyclic scaffolds for drug discovery libraries. aragen.com

Pharmaceutical AgentTherapeutic ClassRole of Pyrrolidine Scaffold
Avanafil Phosphodiesterase-5 InhibitorCore structural component derived from (S)-prolinol. mdpi.comnih.gov
Daclatasvir HCV NS5A InhibitorContains a pyrrolidine ring derived from a chiral precursor. mdpi.com
Grazoprevir HCV Protease InhibitorIncorporates a functionalized pyrrolidine scaffold. mdpi.com
Pasireotide Somatostatin AnalogA synthetic peptide precursor is derived from a pyrrolidine derivative. mdpi.com

This table showcases examples of drugs where the chiral pyrrolidine motif is a key structural feature.

A primary application of (S)-2-Pyrrolidineethanol in synthesis is its role as a precursor to powerful catalysts and chiral auxiliaries that control the formation of new stereocenters. This is crucial for producing enantiomerically pure drug analogs, where a single stereoisomer often accounts for the desired therapeutic effect.

(S)-2-Pyrrolidineethanol is the starting material for the synthesis of (S)-α,α-diaryl-2-pyrrolidinemethanols. These derivatives are pivotal in organocatalysis and are precursors to highly effective catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts, used for the enantioselective reduction of ketones.

The construction of quaternary stereocenters—a carbon atom bonded to four other non-hydrogen atoms—is a significant synthetic challenge but adds immense three-dimensionality to a molecule. nih.gov Research has focused on developing novel catalytic enantioselective methods to create 2,2-disubstituted pyrrolidines, a structural motif not commonly found in existing drugs. nih.gov Advanced strategies, such as organocatalytic conjugate additions to create trifluoromethylated all-carbon quaternary stereocenters and "memory of chirality" approaches, enable the synthesis of highly complex pyrrolidines with multiple, precisely controlled stereocenters. figshare.comresearchgate.netelsevierpure.comnih.gov

Material Science Applications of (S)-2-Pyrrolidineethanol Derivatives

While the predominant applications of (S)-2-Pyrrolidineethanol are in the life sciences, its derivatives also find use in materials science. Pyrrolidine-containing compounds are employed in the design and fabrication of advanced materials. scbt.com These include specialized polymers and nanomaterials that have applications in the fields of electronics, high-performance coatings, and composites. scbt.com The incorporation of the pyrrolidine moiety can influence the physical and chemical properties of these materials.

Chiral Monomers for Stereoregular Polymer Synthesis

The synthesis of stereoregular polymers, where the stereochemistry of the monomer units is controlled, is a significant goal in polymer science, as it allows for precise control over the polymer's properties. (S)-2-Pyrrolidineethanol and its derivatives are utilized as chiral monomers to impart this stereochemical control. By incorporating this chiral pyrrolidine moiety into a polymerizable unit, the resulting polymer chain can be guided into a specific, ordered conformation.

Research has demonstrated the synthesis of polymer microsphere-supported chiral pyrrolidine catalysts. researchgate.net This is achieved by first creating a methacrylate (B99206) monomer that bears the chiral N-Boc-pyrrolidine moiety. This chiral monomer is then copolymerized with other monomers, such as styrene (B11656) or divinylbenzene, through precipitation polymerization. researchgate.net The Boc-protecting group is subsequently removed to reveal the active chiral pyrrolidine unit. The resulting polymeric catalysts, which feature the chiral pyrrolidine structure as a pendant group, have been successfully applied in asymmetric Michael addition reactions. researchgate.net The polymer backbone provides a robust and recoverable support for the chiral catalytic sites. A hydrophobic polystyrene-based catalyst, for instance, demonstrated high reactivity and enantioselectivity in these reactions and could be reused multiple times without a significant loss of activity. researchgate.net

These methodologies highlight a powerful strategy where a chiral building block derived from a structure like (S)-2-Pyrrolidineethanol is transformed into a functional monomer. The polymerization of such monomers is a direct route to optically active polymers with defined stereochemistry. cmu.edu The development of such chiral polymers is crucial for applications in asymmetric catalysis and chiral separation. rsc.org

Table 1: Performance of a Polystyrene-Based Chiral Pyrrolidine Polymeric Catalyst in Asymmetric Michael Addition

Reactants Catalyst Loading (mol%) Yield (%) Enantioselectivity (ee %)
Aldehyde + Alkyl Vinyl Ketone 10 97 95
Propanal + Methyl Vinyl Ketone 10 95 93
Butanal + Ethyl Vinyl Ketone 10 96 94

Liquid Crystal Design with Chiral Pyrrolidine Units

The pyrrolidine ring is a viable structural component in the design of ionic liquid crystals (ILCs). qub.ac.ukresearchgate.net By quaternizing the nitrogen atom of the pyrrolidine ring with long alkyl chains, molecules with amphiphilic character are created, which is a prerequisite for the formation of liquid crystalline phases (mesophases). researchgate.net

Studies on N-alkyl-N-methylpyrrolidinium salts have shown that these compounds exhibit rich mesomorphic behavior. qub.ac.uk Depending on the length of the alkyl chain and the nature of the counter-anion, various highly ordered smectic and columnar phases can be observed. qub.ac.ukresearchgate.net For example, pyrrolidinium (B1226570) salts combined with bromide or bis(trifluoromethylsulfonyl)imide anions have been shown to form smectic A, smectic E, and even uncommon crystal smectic T phases. qub.ac.uk

The incorporation of a chiral center, such as the (S)-configuration present in (S)-2-Pyrrolidineethanol, into these systems is a key strategy for designing chiral liquid crystals. A chiral pyrrolidine core can induce the formation of chiral mesophases, such as cholesteric (chiral nematic) or chiral smectic phases. These chiral phases are of significant interest for applications in optical devices and displays. The design principle involves attaching a mesogenic (rigid) unit and a flexible alkyl chain to the chiral pyrrolidine scaffold. The specific stereochemistry of the (S)-pyrrolidine unit directs the self-assembly of the molecules into a helical superstructure, which is the defining characteristic of chiral mesophases.

Table 2: Mesophase Behavior of N-Alkyl-N-methylpyrrolidinium Salts

Alkyl Chain Length (n) Anion Observed Mesophases
12 Bromide Smectic A, Crystal Smectic E
14 Bromide Smectic A, Crystal Smectic T, Crystal Smectic E
16 Bis(trifluoromethylsulfonyl)imide Smectic A

Chiral Recognition Materials and Sensors

Chiral recognition, the ability of a chiral molecule (the selector) to differentiate between the two enantiomers of another chiral molecule (the analyte), is a fundamental process in chemistry and biology. mdpi.com Materials incorporating chiral pyrrolidine units derived from precursors like (S)-2-Pyrrolidineethanol are being developed for applications as chiral recognition materials and sensors.

One promising approach involves the integration of chiral pyrrolidine units into the structure of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. By using a ligand that contains the (S)-pyrrolidine moiety, a chiral environment can be created within the pores of the MOF. These chiral cavities can then exhibit selective binding towards one enantiomer of a guest molecule over the other, forming the basis for enantioselective separation or sensing. researchgate.net

Another strategy is the development of supramolecular chiral sensors. mdpi.com In these systems, a signaling unit (e.g., a porphyrin) is functionalized with a chiral recognition unit, which can be a derivative of (S)-2-Pyrrolidineethanol. The basis for chiral recognition relies on the formation of diastereomeric complexes between the chiral sensor and the enantiomers of the analyte through non-covalent interactions. mdpi.com This differential interaction leads to a change in the physical properties of the signaling unit, such as its fluorescence or circular dichroism spectrum, which can be measured. For instance, chiral porphyrin-based sensors have been used in gravimetric sensors, like quartz crystal microbalances, to detect and differentiate between enantiomers of volatile organic compounds in the vapor phase. nih.govuniroma1.it The chiral pyrrolidine unit acts as the selector, providing the necessary three-point interaction sites for effective enantiomeric discrimination. mdpi.com

Table 3: Approaches for Chiral Recognition Using Pyrrolidine-Based Materials

Platform Principle Analyte Type Detection Method
Chiral Metal-Organic Frameworks (MOFs) Host-guest chemistry in chiral pores Small organic molecules Chromatographic separation, Spectroscopic changes
Porphyrin-Based Supramolecular Sensors Diastereomeric complex formation Amino acids, Volatile organics Circular Dichroism, UV-Vis, Gravimetric (QCM)

Spectroscopic and Computational Studies on S 2 Pyrrolidineethanol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods that are sensitive to chirality and molecular conformation are indispensable for the detailed study of (S)-2-Pyrrolidineethanol in solution, where it is most often utilized.

Vibrational Optical Activity (VOA) encompasses two primary techniques, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), which have become powerful tools for the unambiguous determination of the absolute configuration of chiral molecules in the solution phase. nih.gov These methods measure the differential interaction of left and right circularly polarized light with chiral molecules during vibrational transitions, providing a three-dimensional stereochemical fingerprint. nih.govwikipedia.org

The assignment of absolute configuration is achieved by comparing the experimentally measured VCD or ROA spectrum with a spectrum predicted computationally, typically using Density Functional Theory (DFT). nih.govwikipedia.org If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum for a specific enantiomer (e.g., the (S)-enantiomer), the absolute configuration is confirmed. wikipedia.org VCD, the chiral analogue of infrared (IR) spectroscopy, is routinely used for this purpose for a wide range of organic molecules. nih.govrsc.orgrsc.orgsemanticscholar.org

ROA, a chiral variant of Raman spectroscopy, offers a complementary approach. rsc.org A key advantage of ROA is its applicability to aqueous solutions, where the strong IR absorption of water can obscure significant portions of the VCD spectrum. oup.com For a molecule like (S)-2-Pyrrolidineethanol, which contains hydroxyl and amine groups capable of hydrogen bonding with water, ROA can be particularly insightful. rsc.orgoup.comresearchgate.net The combination of experimental VCD and ROA with DFT calculations provides a robust and reliable methodology for absolute configuration assignment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the conformational dynamics of molecules in solution. For (S)-2-Pyrrolidineethanol, NMR provides critical data on the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the ethanol (B145695) substituent. The pyrrolidine ring is not planar and typically exists in an equilibrium between two predominant puckered "envelope" conformations. nih.gov

The analysis of proton-proton (¹H-¹H) coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data allows for the determination of dihedral angles and inter-proton distances, respectively. This information helps to establish the preferred ring pucker (e.g., Cγ-exo or Cγ-endo) and the rotameric state of the side chain. nih.govresearchgate.net The comparison between experimentally measured NMR parameters and those calculated for various low-energy conformers (often obtained from DFT or molecular dynamics studies) enables the identification of the most populated conformations in solution. researchgate.net

Furthermore, NMR is highly sensitive to intermolecular interactions, such as hydrogen bonding. Changes in the chemical shifts (Δδ) of the -OH and -NH protons upon changes in concentration or solvent can provide strong evidence for the formation of intermolecular hydrogen bonds. researchgate.net Techniques like 2D NOESY can also reveal through-space interactions between molecules, confirming the presence and nature of dimeric or oligomeric species held together by hydrogen bonds.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides indispensable insights into the properties of (S)-2-Pyrrolidineethanol at an atomic level, complementing and explaining experimental observations.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure, geometry, and vibrational properties of molecules. nih.gov For the enantiomer, (R)-2-Pyrrolidinemethanol, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to interpret its vibrational spectra and analyze hydrogen bonding. researchgate.net A relaxed potential energy surface (PES) scan revealed the existence of four stable conformers. researchgate.net

Such calculations are critical for modeling the various types of hydrogen bonding that (S)-2-Pyrrolidineethanol can exhibit. These include intramolecular hydrogen bonds and intermolecular bonds forming dimeric species, such as the N-H···O and O-H···O types. researchgate.net DFT calculations on these dimers can predict their binding energies and the geometric changes that occur upon complex formation. For instance, calculations on the (R)-enantiomer showed that the H···O bond length is shorter in the O-H···O dimer compared to the N-H···O dimer, suggesting a stronger bond. researchgate.net

The table below summarizes key computed vibrational frequencies for monomeric and dimeric forms of the enantiomer (R)-2-Pyrrolidinemethanol, which are directly analogous to the (S)-form. The significant frequency shifts (red shifts) upon dimer formation are characteristic of hydrogen bonding. researchgate.net

Vibration ModeMonomer (cm⁻¹)Dimer (O-H···O) (cm⁻¹)Dimer (N-H···O) (cm⁻¹)Experimental IR (cm⁻¹)
O-H Stretch~3650~3450~3650 (free)~3289 (broad)
N-H Stretch~3400~3400 (free)~3353Not resolved
N-H In-plane Bend~1280~1395~1281 (free)~1300-1400

Data derived from a DFT study on (R)-2-Pyrrolidinemethanol. researchgate.net

While DFT is excellent for studying static, low-energy structures, Molecular Dynamics (MD) simulations provide a powerful means to explore the full conformational landscape of flexible molecules like (S)-2-Pyrrolidineethanol over time. nih.govnih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

By running simulations for nanoseconds or longer, it is possible to sample a vast number of conformations, including transitions between different energy minima. researchgate.net The resulting trajectory can be analyzed to generate a conformational landscape map, often by plotting the data along principal components of motion. This map reveals the most stable conformational states (deep energy wells), the pathways for interconversion between them, and the associated energy barriers. nih.govtandfonline.com This approach provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions and reactivity in a solution environment. nih.gov

(S)-2-Pyrrolidineethanol is a derivative of proline, and as such, it and its analogues are frequently used as organocatalysts in asymmetric synthesis. nih.govdntb.gov.uanih.gov Computational modeling, particularly using DFT, is essential for understanding the mechanisms of these catalytic reactions and the origins of their high stereoselectivity. nih.gov

Transition state modeling involves locating the highest energy point along the reaction coordinate for a given chemical transformation. mit.edu For a reaction catalyzed by (S)-2-Pyrrolidineethanol, this would involve modeling the catalyst's interaction with the reactants to form a transition state assembly. By calculating the structures and energies of the transition states leading to the different possible stereoisomeric products (e.g., R vs. S or syn vs. anti), chemists can predict the major product of the reaction. nih.govnih.gov

Analysis of the transition state geometry reveals the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that stabilize one pathway over another, thereby explaining the observed enantioselectivity. nih.gov This detailed mechanistic insight is invaluable for the rational design of new, more efficient, and selective catalysts based on the pyrrolidine scaffold. nih.govresearchgate.net

Biological and Biochemical Research Applications of S 2 Pyrrolidineethanol Derivatives Excluding Human Clinical Data

In Vitro Studies on Enzyme Interactions and Modulation

The pyrrolidine (B122466) ring system is a key feature in the design of molecules that can interact with and modulate the activity of various enzymes. Researchers leverage the stereochemistry of the (S)-2-Pyrrolidineethanol backbone to achieve specific orientations within enzyme active sites.

The (S)-2-Pyrrolidineethanol moiety has been successfully incorporated into inhibitors for several enzyme classes, including hydrolases.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors : NAAA is an enzyme involved in the degradation of fatty acid ethanolamides. Pyrrolidine amide derivatives have been designed as NAAA inhibitors for potential therapeutic applications in inflammation and pain. In these designs, the pyrrolidine scaffold is modified with various aromatic groups and linkers to optimize potency and selectivity. Kinetic analyses have shown that some of these derivatives, such as the compound designated 4g, inhibit NAAA through a competitive and reversible mechanism.

α-Amylase and α-Glucosidase Inhibitors : These enzymes are critical in carbohydrate metabolism, and their inhibition is a key strategy in managing type-2 diabetes. nih.gov Researchers have synthesized a series of compounds featuring a pyrrolidine ring by coupling N-Boc-proline with different aromatic amines. nih.govnih.gov Subsequent evaluation of their ability to inhibit α-amylase and α-glucosidase revealed that specific substitutions on the aromatic ring significantly influence inhibitory activity. nih.govnih.gov For instance, the 4-methoxy analogue (compound 3g) showed noteworthy inhibitory activity against both enzymes. nih.gov

Sphingosine (B13886) Kinase (SphK) Inhibitors : The (S)-2-Pyrrolidineethanol scaffold, also referred to as (S)-2-(hydroxymethyl)pyrrolidine, serves as the polar head group in a class of dual sphingosine kinase 1 and 2 (SphK1/SphK2) inhibitors. nih.gov Molecular modeling indicates that this head group forms essential hydrogen bonds with aspartic acid and serine residues within the enzyme's active site, providing a basis for the dual inhibition. nih.gov

Inhibitory Activity of (S)-2-Pyrrolidineethanol Derivatives on Various Enzymes
Derivative ClassTarget Enzyme(s)Key Finding / Example CompoundInhibitory Activity (IC₅₀ / Kᵢ)Reference
Pyrrolidine AmidesN-Acylethanolamine Acid Amidase (NAAA)Compound 4g (E93)Low micromolar potency
N-Boc Proline Amidesα-AmylaseCompound 3g (4-methoxy analogue)IC₅₀: 26.24 µg/mL nih.gov
N-Boc Proline Amidesα-GlucosidaseCompound 3g (4-methoxy analogue)IC₅₀: 18.04 µg/mL nih.gov
2-(hydroxymethyl)pyrrolidinesSphingosine Kinase 1 (SphK1)Compound 22dKᵢ: 0.679 µM nih.gov
2-(hydroxymethyl)pyrrolidinesSphingosine Kinase 2 (SphK2)Compound 22dKᵢ: 0.951 µM nih.gov

Derivatives of (S)-2-Pyrrolidineethanol are frequently used to study ligand-receptor interactions, with a focus on understanding binding affinity and selectivity for specific receptor subtypes.

Dopamine (B1211576) Receptors : In the development of bitopic ligands for the dopamine 3 receptor (D3R), the pyrrolidine nitrogen is a critical interaction point. nih.gov Computational chemistry studies and binding assays have shown that a stable salt bridge or hydrogen bond is formed between the pyrrolidine nitrogen of the ligand and a key aspartic acid residue (ASP110) in the D3R binding site. nih.gov The length and flexibility of linkers attached to the pyrrolidine scaffold were found to influence affinity for the D2R, thereby modulating D3R vs. D2R selectivity. nih.gov

Opioid Receptors : The chiral nature of scaffolds derived from or similar to (S)-2-Pyrrolidineethanol is crucial in designing selective opioid receptor antagonists. In a series of novel naltrexamine derivatives, the stereochemical configuration at the C(6) position, where a side chain is attached, plays a significant role in the affinity and selectivity for the μ opioid receptor (MOR) over δ (DOR) and κ (KOR) receptors. researchgate.net Certain derivatives displayed high binding affinity for the MOR, with Kᵢ values in the sub-nanomolar range and over 700-fold selectivity for MOR over DOR. researchgate.net

Role as a Chiral Probe in Biochemical Pathways

The fixed stereochemistry of (S)-2-Pyrrolidineethanol makes its derivatives excellent tools for investigating stereospecific requirements in biological systems.

The response of a biological receptor can be highly dependent on the three-dimensional structure of the ligand. Derivatives of (S)-2-Pyrrolidineethanol with multiple stereocenters are synthesized to probe these dependencies. While stereospecificity is a useful criterion, it is not by itself sufficient to definitively identify a binding site as a receptor. sigmaaldrich.com

Research on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands demonstrates this principle. The four stereoisomers of a 1,4-benzodioxane (B1196944) molecule substituted at the C(2) position with an N-methyl-2-pyrrolidinyl group were synthesized and tested. mdpi.com Of the twelve compounds created, only the two stereoisomers that shared the same relative configuration as (S)-nicotine at the pyrrolidine stereocenter were able to bind to the α4β2 nAChR with submicromolar affinity. mdpi.com This highlights the critical role that the chirality of both the pyrrolidine ring and other stereocenters plays in molecular recognition at the receptor binding site. mdpi.com

Understanding how a molecule enters a cell is fundamental to its use as a biochemical probe. Studies on pyrrolidine derivatives have explored their cellular uptake in various in vitro models.

In one study, a series of novel pyrrolidine-functionalized purine (B94841) and pyrimidine (B1678525) nucleoside analogs were synthesized to act as potential antiviral or anticancer agents. umn.edu However, these compounds showed limited biological activity, which was attributed to poor cellular uptake and inefficient metabolic activation. umn.edu To overcome this, a phosphoramidate (B1195095) prodrug of one analog was created, which resulted in improved cell permeability and successful metabolic conversion to the active monophosphate form within human cells. umn.edu

In a different approach, fluorescently labeled pyrrolidine-amide oligonucleotide mimics (POMs) were synthesized to assess their properties as potential modulators of gene expression. nih.gov Cellular uptake experiments using HeLa cells demonstrated that a fluorescently labelled POM oligomer was successfully taken up by the cells, indicating that this type of pyrrolidine-based backbone is permeable to the cell membrane in this model system. nih.gov

Structure-Activity Relationship (SAR) Studies of Modified (S)-2-Pyrrolidineethanol Scaffolds

SAR studies systematically modify a lead compound's structure to determine which chemical features are responsible for its biological activity. The (S)-2-Pyrrolidineethanol scaffold provides a rigid core upon which such systematic modifications can be made.

NAAA Inhibitors : For pyrrolidine amide derivatives targeting NAAA, SAR studies revealed that small, lipophilic substituents at the 3-position of the terminal phenyl group were optimal for potency. nih.gov The nature of the linker between the pyrrolidine and the phenyl group also had a significant impact; conformationally flexible linkers increased inhibitory potency but reduced selectivity over the related enzyme FAAH, whereas conformationally restricted linkers improved selectivity. nih.gov

α-Amylase and α-Glucosidase Inhibitors : In the development of pyrrolidine derivatives as inhibitors for these enzymes, SAR studies showed that modifications to an attached aromatic amine were critical. nih.gov For instance, compound 3g, a 4-methoxy analogue, exhibited potent inhibition of both enzymes, while other substitutions resulted in varied levels of activity. nih.gov

Sphingosine Kinase Inhibitors : SAR profiling of 2-(hydroxymethyl)pyrrolidine-based inhibitors focused on modifications to the lipophilic tail. nih.gov These studies led to the identification of compound 22d, with a dodecyl tail, as the most potent dual SphK1/SphK2 inhibitor in its series. nih.gov Molecular modeling suggested the tail adopts a specific "J-shape" conformation within the sphingosine binding pocket of SphK1. nih.gov

Summary of Structure-Activity Relationship (SAR) Findings for (S)-2-Pyrrolidineethanol Scaffolds
TargetScaffold/Derivative ClassFavorable Structural FeaturesUnfavorable or Selectivity-Modifying FeaturesReference
NAAAPyrrolidine AmidesSmall, lipophilic 3-phenyl substituentsFlexible linkers reduce selectivity; restricted linkers may reduce potency nih.gov
α-Amylase / α-GlucosidaseN-Boc Proline Amides4-methoxy substitution on the aromatic amine (compound 3g)Removal of the Boc protecting group altered activity nih.gov
SphK1/SphK22-(hydroxymethyl)pyrrolidinesDodecyl lipophilic tail adopting a "J-shape"Variations in tail length and structure altered potency nih.gov

Design of Analogues with Enhanced Biological Specificity

The design of analogues based on the (S)-2-pyrrolidineethanol framework aims to optimize interactions with specific biological targets, thereby enhancing potency and selectivity. This involves systematic modifications of the core structure and analysis of the resulting structure-activity relationships (SAR).

One area of investigation has been the development of pyrrolidine derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). In one study, researchers synthesized a series of pyrrolidine amide derivatives and evaluated their NAAA inhibitory activity. nih.gov The design strategy involved modifying the linker chain and the terminal phenyl group of a known pyrrolidine-based inhibitor. nih.gov SAR studies revealed that replacing the terminal phenyl group with a cyclohexyl ring led to a significant enhancement in potency. nih.gov This suggests that the hydrophobic pocket of the NAAA enzyme can better accommodate aliphatic rings at this position compared to sp2 hybridized atoms. nih.gov

Another example of designing pyrrolidine derivatives with specific biological activity is the synthesis of novel 3,4-disubstituted pyrrolidine acid analogues as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are nuclear receptors that play a key role in regulating lipid and glucose metabolism. nih.gov The design of these analogues focused on exploring the stereochemistry of the pyrrolidine ring to achieve potent dual agonism for PPARα and PPARγ. nih.gov The study found that the cis-3R,4S stereochemistry was preferred for potent activity in both the 1,3- and 1,4-oxybenzyl pyrrolidine acid series. nih.gov Specifically, the N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog 4i demonstrated efficacy in an animal model of diabetes. nih.gov

Furthermore, the pyrrolidine scaffold has been utilized in the design of functionalized nucleoside analogues with potential antiviral and anticancer activities. umn.edu In this approach, the pyrrolidine moiety is attached to the nucleobase structure. umn.edu While the initial synthesized compounds showed limited biological activity, likely due to poor cellular uptake, the study highlighted a key design consideration: the use of a phosphoramidate prodrug approach. umn.edu This modification improved cell permeability and allowed for the successful intracellular delivery and metabolism of the nucleoside analogue to its active monophosphate form. umn.edu

Table 1: Design and Biological Specificity of (S)-2-Pyrrolidineethanol Derivatives and Related Analogues

Derivative Class Design Strategy Biological Target Key Findings
Pyrrolidine AmidesModification of linker and terminal aryl groupN-acylethanolamine acid amidase (NAAA)Replacement of terminal phenyl with cyclohexyl enhanced inhibitory potency. nih.gov
3,4-Disubstituted Pyrrolidine AcidsStereochemical optimizationPeroxisome Proliferator-Activated Receptors (PPARα/γ)The cis-3R,4S stereoisomer was identified as the most potent dual agonist. nih.gov
Pyrrolidine-Functionalized NucleosidesAttachment to nucleobase and prodrug modificationViral reverse transcriptases and mammalian DNA polymerasesA phosphoramidate prodrug approach improved cellular uptake and bioactivation. umn.edu

Mechanistic Investigations of Biological Activities at a Molecular Level

Understanding the molecular-level interactions between (S)-2-pyrrolidineethanol derivatives and their biological targets is crucial for rational drug design and optimization. These investigations often involve a combination of biochemical assays, SAR studies, and computational modeling.

The review of various bioactive molecules featuring the pyrrolidine ring highlights the importance of its stereochemistry and three-dimensional structure in determining biological activity. nih.gov The non-planar nature of the pyrrolidine ring allows for a thorough exploration of the pharmacophore space, and the spatial orientation of substituents can lead to different binding modes with enantioselective proteins. nih.gov

In the context of NAAA inhibitors, SAR studies of pyrrolidine amide derivatives provided insights into the enzyme's active site. nih.gov For instance, the observation that pyridine (B92270) derivatives were less effective inhibitors suggested that these compounds are likely deprotonated at the experimental pH and thus fail to bind effectively within the hydrophobic pocket of the enzyme. nih.gov Conversely, the enhanced potency of cyclohexyl-containing analogues pointed to a favorable interaction of this aliphatic ring within a hydrophobic region of the NAAA active site. nih.gov

For the dual PPARα/γ agonists based on the 3,4-disubstituted pyrrolidine acid scaffold, the defined stereochemistry (cis-3R,4S) being optimal for activity strongly suggests a specific and stereoselective binding interaction with the ligand-binding domain of the PPARs. nih.gov Although detailed molecular modeling studies were not presented in the cited research, the rigid stereochemical requirement implies that the substituents on the pyrrolidine ring are precisely oriented to engage with key amino acid residues in the active site of both PPARα and PPARγ.

Structure-activity relationship analyses of a broad range of pyrrolidine derivatives have revealed several general principles that govern their biological activity. For example, in a series of PARP-1 and -2 inhibitors, the length of an alkyl chain and the presence of a carbonyl group were found to be critical for potent inhibition. nih.gov Similarly, for a class of anticonvulsant compounds, a non-aromatic substituent at the 3-position of a pyrrolidine-2,5-dione ring and a specific phenylpiperazine moiety were identified as key determinants of activity. nih.gov These findings underscore the importance of systematic structural modifications to probe the molecular interactions governing biological function.

Table 2: Mechanistic Insights into the Biological Activity of Pyrrolidine Derivatives

Derivative Class Biological Target Mechanistic Insights from SAR
Pyrrolidine AmidesN-acylethanolamine acid amidase (NAAA)The active site likely contains a hydrophobic pocket that favorably accommodates aliphatic rings. The charge state of the derivative is crucial for binding. nih.gov
3,4-Disubstituted Pyrrolidine AcidsPeroxisome Proliferator-Activated Receptors (PPARα/γ)A specific stereochemistry (cis-3R,4S) is required for potent dual agonism, indicating a highly stereoselective binding mode within the ligand-binding domain. nih.gov
Pyrrolidine-based PARP inhibitorsPoly (ADP-ribose) polymerase (PARP-1 and -2)The length of an alkyl chain and the presence of a carbonyl group are critical for inhibitory activity. nih.gov
Pyrrolidine-2,5-dionesNot specifiedA non-aromatic substituent at the 3-position and a specific phenylpiperazine moiety are key for anticonvulsant activity. nih.gov

Future Perspectives and Emerging Research Directions

Integration of (S)-2-Pyrrolidineethanol into Flow Chemistry for Industrial Relevance

The integration of (S)-2-Pyrrolidineethanol and its derivatives into continuous flow chemistry processes represents a significant leap towards enhancing their industrial applicability. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. For the synthesis of chiral active pharmaceutical ingredients (APIs), continuous flow approaches are particularly attractive.

The versatility of the pyrrolidine (B122466) scaffold, a core component of (S)-2-Pyrrolidineethanol, has already been demonstrated in flow systems. For instance, polymer-supported chiral pyrrolidine catalysts have been successfully employed in asymmetric Michael addition reactions in continuous-flow setups. These solid-supported catalysts facilitate easy separation and recycling, crucial for cost-effective and sustainable industrial processes. Furthermore, the development of monolithic reactors immobilizing proline-based organocatalysts has shown promise for asymmetric aldol (B89426) additions in flow systems.

Future research will likely focus on developing robust, immobilized catalysts derived from (S)-2-Pyrrolidineethanol for a broader range of asymmetric transformations in continuous-flow reactors. This could involve tethering the molecule or its derivatives to various solid supports, such as polymers or silica (B1680970), to create highly efficient and reusable catalytic systems. The successful implementation of such systems would not only streamline the synthesis of enantiomerically pure compounds but also align with the principles of green chemistry by minimizing waste and energy consumption. The construction of chiral pyrrolidine libraries using rapid and scalable continuous flow protocols has already demonstrated the potential for high-throughput synthesis, paving the way for the large-scale production of valuable intermediates.

Development of New Asymmetric Catalytic Systems Based on its Structure

The inherent chirality and functional groups of (S)-2-Pyrrolidineethanol make it an exemplary building block for the development of novel asymmetric catalytic systems. Its structure can be readily modified to create a diverse array of ligands and organocatalysts tailored for specific chemical transformations.

The pyrrolidine ring is a privileged scaffold in organocatalysis, and derivatives of (S)-2-Pyrrolidineethanol, such as prolinol-based compounds, have been instrumental in the development of highly effective catalysts. These catalysts often operate through enamine or iminium ion intermediates, enabling a wide range of enantioselective reactions. Future efforts in this area are expected to focus on the rational design of more sophisticated catalysts with enhanced activity, selectivity, and substrate scope. This includes the synthesis of hybrid materials where the chiral pyrrolidine unit is integrated into larger frameworks, such as metal-organic frameworks (MOFs) or onto the surface of nanoparticles.

Moreover, the development of chiral gold(I) complexes incorporating pyrrolidinyl-based ligands has opened new avenues in enantioselective catalysis. nih.govresearchgate.netacs.orgchemrxiv.org Computational studies, including Density Functional Theory (DFT), are being employed to understand the chiral binding pocket of these catalysts and to guide the design of new ligands for improved performance. nih.govresearchgate.netacs.orgchemrxiv.org The exploration of bifunctional catalysts, where the (S)-2-Pyrrolidineethanol scaffold is functionalized with additional catalytic moieties, could lead to cooperative catalytic systems capable of promoting complex multi-step reactions in a single pot.

Exploration of Novel Biological Targets and Applications

Derivatives of the pyrrolidine scaffold, inherent in (S)-2-Pyrrolidineethanol, exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery. Future research will undoubtedly focus on exploring new therapeutic applications and identifying novel biological targets for compounds derived from this versatile chiral building block.

The pyrrolidine nucleus is a common feature in a multitude of pharmacologically active compounds, including those with anticancer, antibacterial, and antiviral properties. nih.govscispace.comtandfonline.com For instance, various synthetic pyrrolidine derivatives, such as those incorporating spirooxindole or thiazole (B1198619) moieties, have demonstrated significant anticancer activity against various cancer cell lines. nih.govscispace.com The exploration of these derivatives as inhibitors of specific cellular targets, such as the p53-MDM2 protein-protein interaction, is a promising area of research for the development of new anticancer agents.

In the realm of infectious diseases, pyrrolidine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov The development of novel synthetic molecules based on the pyrrolidine scaffold aims to address the growing challenge of antibiotic resistance. tandfonline.comnih.gov Furthermore, the neuroprotective effects of certain pyrrolidine derivatives are also being investigated, with some compounds acting as potent sodium channel blockers for the potential treatment of ischemic stroke. iciq.org The synthesis and biological evaluation of new libraries of (S)-2-Pyrrolidineethanol derivatives will be crucial in uncovering new lead compounds for a variety of diseases.

Derivative Class Biological Activity Potential Therapeutic Application
Spirooxindole-pyrrolidinesAnticancerOncology
Thiazole-pyrrolidinesAntibacterial, AnticancerInfectious Diseases, Oncology
Pyrrolidone derivativesp53-MDM2 InhibitionOncology
Pyrrolidine-based compoundsSodium Channel BlockadeIschemic Stroke
Pyrrolidine derivativesα-mannosidase inhibitionAntiviral, Anticancer

Advanced Computational Design of (S)-2-Pyrrolidineethanol-Derived Materials and Reagents

The advent of advanced computational tools is set to revolutionize the design of new materials and reagents derived from (S)-2-Pyrrolidineethanol. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations, provide powerful platforms for predicting the properties and activities of novel compounds before their synthesis, thereby accelerating the discovery process. tandfonline.comnih.govresearchgate.netresearchgate.netnih.gov

QSAR modeling can establish correlations between the structural features of pyrrolidine derivatives and their biological activities, guiding the design of more potent therapeutic agents. tandfonline.comnih.govnih.gov For example, 3D-QSAR studies on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) have provided insights into the structural requirements for enhanced anticancer activity. tandfonline.comresearchgate.net

Molecular docking simulations are instrumental in understanding the binding interactions between (S)-2-Pyrrolidineethanol-derived ligands and their biological targets. nih.govcore.ac.uk This knowledge is crucial for the rational design of enzyme inhibitors and receptor modulators with high affinity and selectivity. For instance, docking studies have been used to investigate the binding of pyrrolidine derivatives to enzymes like α-mannosidase, providing a basis for the design of novel inhibitors. nih.gov

DFT calculations offer a deeper understanding of the electronic structure and reactivity of catalysts and materials derived from (S)-2-Pyrrolidineethanol. researchgate.net These calculations can elucidate reaction mechanisms and predict the enantioselectivity of asymmetric reactions catalyzed by chiral ligands based on this scaffold. researchgate.net The computational design of catalysts, a field that is increasingly reliant on automation and machine learning, will undoubtedly play a pivotal role in the development of next-generation catalysts derived from (S)-2-Pyrrolidineethanol for a wide range of chemical transformations. mdpi.comsemanticscholar.org

Computational Method Application in (S)-2-Pyrrolidineethanol Research
QSARPredicting biological activity of derivatives
Molecular DockingElucidating ligand-protein binding interactions
DFTUnderstanding catalyst structure and reactivity
Virtual ScreeningIdentifying potential drug candidates from libraries

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing (S)-2-Pyrrolidineethanol with high enantiomeric purity?

  • Methodological Answer : Utilize asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysis, to ensure stereochemical control. For example, coupling pyrrolidine derivatives with ethanolamine precursors under controlled chiral conditions can enhance enantiomeric excess (ee). Post-synthesis, validate purity using chiral HPLC or polarimetry, and cross-reference results with computational models (e.g., density functional theory for stereochemical stability) to confirm configuration . Triangulate data from multiple analytical methods (e.g., NMR with chiral shift reagents, mass spectrometry) to minimize systematic errors .

Q. How can researchers characterize the stereochemical configuration and stability of (S)-2-Pyrrolidineethanol under varying conditions?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:

  • Chiral HPLC : Compare retention times with known standards.
  • NMR Spectroscopy : Use europium-based chiral shift reagents to distinguish enantiomers.
  • Dynamic Kinetic Resolution : Monitor racemization rates in solvents of varying polarity to assess thermodynamic stability.
    Validate findings by replicating experiments under controlled humidity and temperature, as moisture or heat may alter stereochemical integrity . For reproducibility, document solvent purity and storage conditions rigorously .

Advanced Research Questions

Q. How should researchers design experiments to investigate enantiomer-specific biological activity of (S)-2-Pyrrolidineethanol?

  • Methodological Answer :

  • Comparative Studies : Synthesize both (S)- and (R)-enantiomers and test their interactions with biological targets (e.g., enzymes, receptors) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Computational Docking : Model binding affinities with molecular docking software (e.g., AutoDock Vina) to predict stereospecific interactions.
  • In Vivo/In Vitro Correlation : Use knockout models or selective inhibitors to isolate pathways affected by the (S)-enantiomer.
    Address potential biases by blinding raters during data collection and applying Krippendorff’s Alpha (α ≥ 0.80) to ensure inter-rater reliability in activity assessments .

Q. What strategies resolve contradictions in experimental data regarding (S)-2-Pyrrolidineethanol’s reactivity in aqueous vs. non-polar solvents?

  • Methodological Answer :

  • Systematic Solvent Screening : Test reactivity across a solvent gradient (e.g., water, DMSO, hexane) while controlling for pH, ionic strength, and temperature.
  • Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe reaction mechanisms and identify solvent-dependent intermediates.
  • Data Triangulation : Combine results from UV-Vis spectroscopy, mass spectrometry, and quantum mechanical calculations to reconcile discrepancies.
    For robustness, apply a mixed-methods approach (e.g., quantitative kinetic data + qualitative mechanistic insights) and seek disconfirming evidence through alternative hypotheses (e.g., solvent-induced conformational changes) .

Q. How can computational modeling improve the prediction of (S)-2-Pyrrolidineethanol’s physicochemical properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation free energy and partition coefficients (logP) to predict solubility and membrane permeability.
  • Quantum Chemical Calculations : Use Gaussian or ORCA software to compute dipole moments and electrostatic potential surfaces, correlating with experimental NMR chemical shifts.
    Validate models by comparing predicted vs. observed properties in peer-reviewed datasets (e.g., NIST Chemistry WebBook ). Refine parameters iteratively to reduce root-mean-square deviations (RMSD).

Data Analysis & Validation

Q. What statistical methods are critical for ensuring reproducibility in studies involving (S)-2-Pyrrolidineethanol?

  • Methodological Answer :

  • Power Analysis : Predefine sample sizes to achieve statistical power > 0.80, minimizing Type II errors.
  • Multivariate Regression : Account for confounding variables (e.g., catalyst loading, reaction time) when analyzing yield or ee data.
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify and address anomalous data points.
    Use open-source platforms (e.g., R, Python) for transparent data processing and share raw datasets in repositories like Zenodo to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.